molecular formula C31H44F6N6O15 B1450710 H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA CAS No. 300584-91-2

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA

Cat. No. B1450710
CAS RN: 300584-91-2
M. Wt: 854.7 g/mol
InChI Key: YLSRUJLTGMTSBJ-QIFBQZJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA” is a model peptide used for the evaluation of analytical methods . It is a chemical compound widely used in scientific research, offering immense potential in various fields, including drug development, peptide synthesis, and biotechnology.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, price, vapor pressure, boiling point, toxicity, specific gravity, boiling point, density, molecular formula, molecular weight, and physical properties .

Mechanism of Action

The mechanism of action of H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA is not fully understood. However, it is believed that the peptide self-assembles through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions lead to the formation of nanofibers and hydrogels.
Biochemical and Physiological Effects:
This compound has been shown to have low cytotoxicity and biocompatibility. The peptide can support cell growth and tissue regeneration, making it an ideal material for tissue engineering. In addition, the nanofibers and hydrogels formed by the peptide can protect drugs from degradation and improve their bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA in lab experiments include its ability to self-assemble into nanofibers and hydrogels, its low cytotoxicity and biocompatibility, and its potential for use in tissue engineering and drug delivery. However, the limitations of using the peptide include its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for research on H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA. One direction is to further investigate the mechanism of action of the peptide, which could lead to the development of new materials with similar properties. Another direction is to explore the use of the peptide in biosensors, as the nanofibers and hydrogels formed by the peptide could be used to detect specific molecules. Finally, researchers could investigate the use of this compound in combination with other materials, such as polymers or nanoparticles, to create new materials with unique properties.

Synthesis Methods

The synthesis of H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA involves solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

H-Glu-Thr-Tyr-Ser-Lys-OH 2 TFA has been extensively studied for its use in tissue engineering. The peptide can self-assemble into nanofibers and hydrogels, which can mimic the extracellular matrix (ECM) of tissues. This allows for the creation of scaffolds that can support cell growth and tissue regeneration.
In addition to tissue engineering, this compound has also been used for drug delivery. The peptide can be loaded with drugs and then delivered to specific sites in the body. The nanofibers and hydrogels formed by the peptide can also protect the drugs from degradation and improve their bioavailability.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N6O11.2C2HF3O2/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28;2*3-2(4,5)1(6)7/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44);2*(H,6,7)/t14-,17+,18+,19+,20+,22+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSRUJLTGMTSBJ-QIFBQZJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44F6N6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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